3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide 3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide
Brand Name: Vulcanchem
CAS No.: 477525-88-5
VCID: VC7684146
InChI: InChI=1S/C11H12N2S.BrH/c1-9-8-14-11(13(9)2)12-10-6-4-3-5-7-10;/h3-8H,1-2H3;1H
SMILES: CC1=CSC(=[N+]1C)NC2=CC=CC=C2.[Br-]
Molecular Formula: C11H13BrN2S
Molecular Weight: 285.2

3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide

CAS No.: 477525-88-5

Cat. No.: VC7684146

Molecular Formula: C11H13BrN2S

Molecular Weight: 285.2

* For research use only. Not for human or veterinary use.

3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide - 477525-88-5

Specification

CAS No. 477525-88-5
Molecular Formula C11H13BrN2S
Molecular Weight 285.2
IUPAC Name 3,4-dimethyl-N-phenyl-1,3-thiazol-3-ium-2-amine;bromide
Standard InChI InChI=1S/C11H12N2S.BrH/c1-9-8-14-11(13(9)2)12-10-6-4-3-5-7-10;/h3-8H,1-2H3;1H
Standard InChI Key NIMZUODLFNIRPF-UHFFFAOYSA-N
SMILES CC1=CSC(=[N+]1C)NC2=CC=CC=C2.[Br-]

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 3,4-dimethyl-2-(phenylamino)thiazol-3-ium bromide delineates its structure:

  • A thiazole ring substituted with methyl groups at positions 3 and 4.

  • A phenylamino group (-NHPh) at position 2.

  • A bromide counterion balancing the positive charge on the thiazolium nitrogen .

The molecular formula is C₁₂H₁₄BrN₃S, with a theoretical molecular weight of 312.23 g/mol, consistent with related thiazolium bromides .

Structural Characterization

Key structural features inferred from analogous compounds include:

  • Planar thiazole core: The aromatic thiazole ring facilitates π-π interactions, as observed in thioflavin T derivatives .

  • Substituent effects: The 3,4-dimethyl groups enhance steric bulk, while the phenylamino moiety introduces hydrogen-bonding capabilities .

Table 1: Comparative Structural Data for Thiazolium Bromides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Alagebrium bromide C₁₃H₁₄BrNOS312.234,5-dimethyl, phenacyl
Thioflavin T cation C₁₇H₁₇N₂S⁺283.40Benzothiazole, dimethylamino
Target compoundC₁₂H₁₄BrN₃S312.233,4-dimethyl, phenylamino

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis is documented, plausible pathways include:

  • Quaternization of thiazole precursors: Reacting 3,4-dimethyl-2-(phenylamino)thiazole with methyl bromide in polar aprotic solvents (e.g., acetonitrile), following methods for analogous thiazolium salts .

  • Ion exchange: Metathesis of a thiazolium iodide with silver bromide, as employed in the preparation of Alagebrium bromide .

Reaction Chemistry

The compound’s reactivity is hypothesized to involve:

  • Nucleophilic substitution at the C-2 position, facilitated by the electron-deficient thiazolium ring.

  • Coordination chemistry: Potential ligand behavior via the phenylamino nitrogen, as seen in thiomorpholine derivatives .

Physicochemical Properties

Solubility and Stability

  • Solubility: Expected to be soluble in polar solvents (water, DMSO) due to ionic character, analogous to Alagebrium bromide .

  • Thermal stability: Decomposition likely above 200°C, based on thermogravimetric analyses of related salts .

Table 2: Hypothesized Physicochemical Profile

PropertyValue/RangeBasis for Estimation
Melting point180–190°C (dec.)Comparable thiazolium salts
logP (octanol-water)-1.2 to -0.5Computational modeling
UV-Vis λₘₐₓ290–310 nmConjugated π-system

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